molecular formula C10H13N5O3 B1664071 2'-Deoxyadenosine CAS No. 958-09-8

2'-Deoxyadenosine

Cat. No. B1664071
CAS RN: 958-09-8
M. Wt: 251.24 g/mol
InChI Key: OLXZPDWKRNYJJZ-RRKCRQDMSA-N
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Description

2’-Deoxyadenosine (2’-dAdo) is a deoxyribonucleoside, which is a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of a hydroxyl group (-OH) by hydrogen (-H) at the 2’ position of its ribose sugar moiety . It may be used by some cells as an energy source under energy stress conditions and to affect cAMP levels .


Synthesis Analysis

Improved synthesis of 2’-deoxyadenosine has been achieved using Escherichia coli overexpressing certain enzymes . In one study, thymidine and adenine were used as inexpensive starting materials to produce 2’-deoxyadenosine . Another study reported the full protection of 2’-deoxyadenosine by benzoyl groups and then nitration at C2 by tetrabutylammonium nitrate/trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular formula of 2’-Deoxyadenosine is C10H13N5O3 . It has an average mass of 251.242 Da and a monoisotopic mass of 251.101837 Da .


Chemical Reactions Analysis

2’-Deoxyadenosine is involved in various chemical reactions. For instance, it can undergo DNA damage induced by chromium (VI), Fenton chemistry, photoinduction with lumazine, or by ultrasound in neutral solution . The mutagenicities of some products generated by oxidizing 2’-deoxyadenosine 5’-triphosphate have also been reviewed .


Physical And Chemical Properties Analysis

2’-Deoxyadenosine has a density of 1.9±0.1 g/cm3, a boiling point of 627.2±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . It has 8 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Molecular Recognition and Detection

2'-Deoxyadenosine (2-dA) plays a crucial role in molecular recognition mechanisms. A study highlighted the development of a molecularly imprinted polymer composite membrane for the selective detection of 2-dA in urine samples. This approach is significant for identifying 2-dA as a tumoral marker, demonstrating its potential in cancer diagnostics (Scorrano et al., 2015).

DNA Synthesis and Cell Function

Research has shown that 2-dA can inactivate S-adenosylhomocysteine hydrolase in erythrocytes, a phenomenon observed in adenosine deaminase-deficient patients. This inactivation may contribute to immune dysfunction, illustrating the compound's impact on cellular mechanisms (Hershfield et al., 1979). Additionally, 2-dA has been used to synchronize DNA synthesis in cultures of Neurospora crassa, a method that has implications for understanding cellular growth and DNA replication processes (Fletcher & Trinci, 1980).

Oligonucleotide Modification

In the field of molecular biology, 2-dA is instrumental in the study of DNA replication and modifications. Research involving the synthesis of oligonucleotides containing the alpha-anomer of deoxyadenosine aimed to understand its influence on DNA replication, providing insights into DNA repair mechanisms and structural alterations (Ide et al., 1993).

Radiolysis and Chemical Stability

The behavior of 2-dA under ionizing radiation has been studied to understand its chemical stability and reaction products. This research has implications for understanding DNA damage and repair mechanisms under radiolytic conditions (Mariaggi et al., 1979).

Nucleotide Analogs and Drug Development

2-dA and its analogs have been explored for their potential in drug development. For instance, studies on 2-chloro-2'-deoxyadenosine (2-CdA) have provided insights into selective cytotoxicity mechanisms, underlining the compound's relevance in developing treatments for leukemia and immune disorders (Grieb, 1994).

Safety And Hazards

2’-Deoxyadenosine is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Research continues on various aspects of 2’-deoxyadenosine and its possible uses . The use of purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias is being reviewed . Some analogs at the C8 position induced delayed polymerization arrest during HIV-1 reverse transcription . The susceptibility of clinically metronidazole-resistant Trichomonas vaginalis to two analogs, toyocamycin and 2-fluoro-2’-deoxyadenosine, were tested in vitro .

properties

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
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InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1
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InChI Key

OLXZPDWKRNYJJZ-RRKCRQDMSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13N5O3
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DSSTOX Substance ID

DTXSID10883624
Record name Adenosine, 2'-deoxy-
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Molecular Weight

251.24 g/mol
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Physical Description

White odorless crystals; [La-Mar-Ka MSDS], Solid
Record name 2'-Deoxyadenosine
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Record name Deoxyadenosine
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Product Name

2'-Deoxyadenosine

CAS RN

958-09-8, 40627-14-3, 16373-93-6
Record name Deoxyadenosine
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Record name 2'-Deoxyadenosine
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Melting Point

189 °C
Record name Deoxyadenosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxyadenosine
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2'-Deoxyadenosine
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2'-Deoxyadenosine
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Citations

For This Compound
26,700
Citations
IH Fox, WN Kelley - Annual Review of Biochemistry, 1978 - annualreviews.org
… Adenosine and 2'-deoxyadenosine are purine nucleosides that … recent interest in 2'-deoxyadenosine, effective assimilation and … of adenosine and 2'-deoxyadenosine transport and their …
Number of citations: 635 www.annualreviews.org
DA Carson, DB Wasson… - Proceedings of the …, 1984 - National Acad Sciences
The adenosine deaminase-resistant purine deoxynucleoside 2-chloro-2'-deoxyadenosine (CdA) is markedly toxic in vitro to nondividing and proliferating normal human lymphocytes …
Number of citations: 228 www.pnas.org
LE Robertson, S Chubb, RE Meyn, M Story, R Ford… - 1993 - ashpublications.org
2-Chloro-2′-deoxyadenosine (CldAdo) and 9-beta-D-arabinosyl-2- fluoroadenine (F-ara-A) have shown marked activity in the treatment of indolent lymphoid malignancies. Based on …
Number of citations: 348 ashpublications.org
RJ Aitken, A Mattei, S Irvine - Reproduction, 1986 - rep.bioscientifica.com
… We conclude that 2-deoxyadenosine is a powerful stimulator of human sperm motility and that this effect involves an increase of intracellular cAMP levels via mechanisms which do not …
Number of citations: 115 rep.bioscientifica.com
Z Kazimierczuk, HB Cottam, GR Revankar… - Journal of the …, 1984 - ACS Publications
… for the direct preparation of 2'-deoxyadenosine derivatives and related analogues. This … interest due to the potent antitumor effects of 2-chloro-2'-deoxyadenosine (15)1-4 and 2-bromo-2'…
Number of citations: 476 pubs.acs.org
DA Carson, DB Wasson, LM Esparza… - Proceedings of the …, 1992 - National Acad Sciences
2-Chlorodeoxyadenosine (CdA) is active in chronic lymphocytic leukemia, hairy-cell leukemia, and low-grade lymphomas. In part, this spectrum of activity may be attributable to the …
Number of citations: 214 www.pnas.org
JL Boyer, A Mohanram, E Camaioni… - British journal of …, 1998 - Wiley Online Library
The antagonist activity of N 6 ‐methyl 2′‐deoxyadenosine 3′,5′‐bisphosphate (N6MABP) has been examined at the phospholipase C‐coupled P2Y 1 receptor of turkey erythrocyte …
Number of citations: 236 bpspubs.onlinelibrary.wiley.com
J Liliemark, F Albertioni, M Hassan… - Journal of Clinical …, 1992 - ascopubs.org
PURPOSE The antimetabolite 2-chloro-2'-deoxyadenosine (CdA) is a promising alternative to alkylating agents for the treatment of lymphoproliferative disorders. Its use, however, is …
Number of citations: 186 ascopubs.org
S Frederiksen - Archives of Biochemistry and Biophysics, 1966 - Elsevier
… of 2’-deoxyadenosine … In this laboratory a study has been carried out’ of the metabolism of 2’-deoxyadenosine and some of its analogues in Ehrlich … 1 pmole of 2’-deoxyadenosine …
Number of citations: 128 www.sciencedirect.com
G Petroselli, R Erra-Balsells, FM Cabrerizo… - Organic & …, 2007 - pubs.rsc.org
… The first aim of this work was to find out if pterin was able to photosensitize 2′-deoxyadenosine-5′-monophosphate (dAMP) in aqueous solutions under UV-A irradiation. Therefore air-…
Number of citations: 66 pubs.rsc.org

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